4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group, an acetamido group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a substitution reaction where a suitable thiol reacts with the imidazole derivative.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid core, which can be achieved through oxidation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamido group, potentially leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazole derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Biological Studies: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The acetamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid: Similar structure but with a different position of the chloro group.
4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}phenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness
4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, sulfanyl, and acetamido groups with the imidazole ring provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-17-5-4-15-13(17)21-7-11(18)16-10-6-8(12(19)20)2-3-9(10)14/h2-6H,7H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHBNXIQLXFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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